![molecular formula C22H20N2O3S B2650497 2-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899939-66-3](/img/structure/B2650497.png)
2-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-c][1,3]oxazin ring, a thiophene ring, and a phenol group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[1,5-c][1,3]oxazin ring and the introduction of the thiophene and phenol groups. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The pyrazolo[1,5-c][1,3]oxazin ring system is a bicyclic structure with nitrogen atoms. The thiophene ring is a five-membered ring with a sulfur atom, and the phenol group consists of a hydroxyl group attached to a benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar hydroxyl group and the potentially aromatic ring systems could influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Molluscicidal Activity
Derivatives of dihydropyrazolo[1,5-c][1,3]benzoxazines, which share a part of the structural framework with the compound , have been synthesized and tested for their molluscicidal activity. These studies found that certain derivatives exhibit significant effectiveness against molluscs, suggesting potential applications in controlling mollusc populations that are pests or vectors of disease (Nawwar et al., 1993).
Antibacterial Screening
Novel thiazolyl pyrazole and benzoxazole derivatives, which incorporate structural motifs similar to the compound you're interested in, have been synthesized and screened for their antibacterial activities. These compounds have shown promise as antibacterial agents, indicating potential for the development of new antibiotics (Landage et al., 2019).
Antimicrobial Activity
Research into novel 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols derivatives, which resemble the core structure of the specified compound, has demonstrated significant antimicrobial activity. These findings underscore the potential of such compounds in developing new antimicrobial therapies (Shaikh et al., 2014).
Anti-inflammatory Activity
Studies on heterocyclic derivatives of phenothiazine, which share some structural characteristics with the compound of interest, have explored their anti-inflammatory properties. Certain derivatives were found to exhibit potent anti-inflammatory activity, suggesting their potential use in anti-inflammatory drug development (Sharma et al., 2005).
Antitumor Agents
Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown that these compounds possess potent anti-tumor activities against various cancer cell lines, including hepatocellular carcinoma (HepG2). This indicates the potential of structurally related compounds in cancer therapy (Gomha et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(7-ethoxy-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-2-26-20-9-5-7-16-18-12-17(15-6-3-4-8-19(15)25)23-24(18)22(27-21(16)20)14-10-11-28-13-14/h3-11,13,18,22,25H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONRCFAFRBIBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2650414.png)
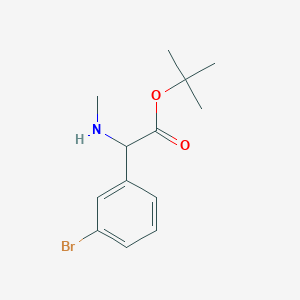
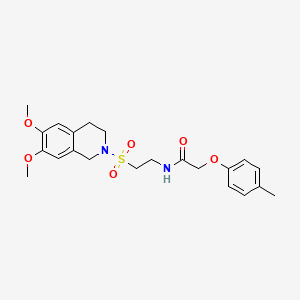
![N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2650418.png)
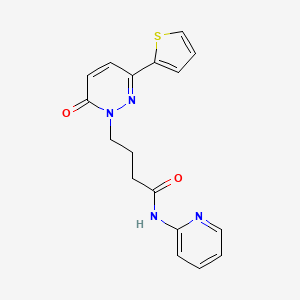
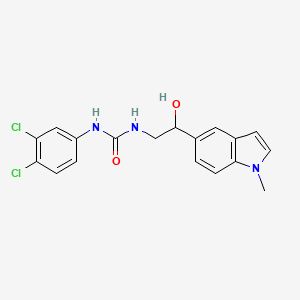
![Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2650421.png)

![1,3-dimethyl-5-((2,3,4-trifluorophenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650423.png)

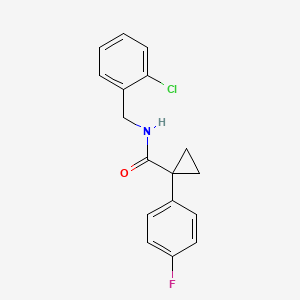
![7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2650433.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2650435.png)
![3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650437.png)